molecular formula C14H15N5O3 B2961611 9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 713086-25-0

9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2961611
CAS RN: 713086-25-0
M. Wt: 301.306
InChI Key: HVAGUUWVWIVBKL-UHFFFAOYSA-N
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Description

“9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidine ring and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies . For instance, the uracil derivatives were subjected to Vilsmeier reaction to give the intermediate derivative, which was then treated with triethylamine and cyanoacetamide in ethanol, to afford the target compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring fused with a purine ring . The pyrimidine ring contains nitrogen at 1 and 3 positions .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been explored in various studies . For instance, the nucleophilic substitution reaction of manganocene with an equimolar amount of the Li+ salt of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-α]pyrimidine (hppH) affords the neutral dimer .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C9H9N3O3 . It has an average mass of 207.186 Da and a monoisotopic mass of 207.064392 Da .

Scientific Research Applications

Synthesis and Photophysical Evaluation

Research on related furan and pyrimidine derivatives has led to the development of novel methodologies for synthesizing the furan ring via photoinduced oxidative cyclization. These methods are notable for their use of molecular oxygen as an oxidant, proceeding under mild conditions without byproducts, which aligns with the principles of green chemistry (Naya, Yamaguchi, & Nitta, 2008). Further, the study of modified nucleoside analogues, including those with furan attachments, has revealed promising applications in fluorescent probes. The furan-containing derivative, in particular, was highlighted for its quantum efficiency and sensitivity to the microenvironment, making it a candidate for responsive fluorescent probes in nucleic acids (Greco & Tor, 2007).

Functionalization of Furo[3,4-d]pyrimidine-2,4-diones

An efficient synthesis pathway for furo[3,4-d]pyrimidine-2,4-diones via a three-step process has been developed. This pathway involves the Curtius rearrangement and subsequent reactions with amines, leading to a variety of new heterocyclic compounds. The partial hydrogenation of these compounds produces dihydro- and tetrahydrofuro[3,4-d]pyrimidine-2,4-diones, expanding the library of available heterocycles (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).

Theoretical Investigations

Theoretical studies have focused on the structural and electronic properties of related furan and pyrimidine molecules. Such investigations have provided insights into the electronic properties and relative energies, comparing favorably with well-known compounds like AZT, suggesting potential applications in medicinal chemistry (Essa & Jalbout, 2008).

Synthesis of Biologically Active Compounds

Research has also extended to the synthesis of compounds based on reactions of arylmethylidene derivatives of furan-2(3H)-ones. This work contributes to the development of molecules containing pyridine and pyridazine fragments, which are analogues of nitrogen-containing bases of the pyrimidine series, indicating the potential for creating new biologically active compounds (Aniskova, Grinev, & Yegorova, 2017).

Mechanism of Action

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions in the research of pyrimidine derivatives are promising. Due to their diverse biological potential and promising anticancer activity, more potent and efficacious anticancer drugs with pyrimidine scaffold are expected to be developed .

properties

IUPAC Name

9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-17-11-10(12(20)16-14(17)21)19-6-3-5-18(13(19)15-11)8-9-4-2-7-22-9/h2,4,7H,3,5-6,8H2,1H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAGUUWVWIVBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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